molecular formula C19H24O8 B11295183 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside

Cat. No.: B11295183
M. Wt: 380.4 g/mol
InChI Key: LQJHRLIIURBLAN-WIMVFMHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that are widely distributed in nature and have been studied for their anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The process includes the following steps :

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H24O8

Molecular Weight

380.4 g/mol

IUPAC Name

8-methyl-4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C19H24O8/c1-3-4-10-7-14(21)27-18-9(2)12(6-5-11(10)18)25-19-17(24)16(23)15(22)13(8-20)26-19/h5-7,13,15-17,19-20,22-24H,3-4,8H2,1-2H3/t13-,15-,16+,17-,19-/m1/s1

InChI Key

LQJHRLIIURBLAN-WIMVFMHDSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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